5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of itaconic acid with 3-aminopyridine under acidic conditions, followed by cyclization to form the pyrrolidine ring . The reaction is usually carried out at elevated temperatures (140-150°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, while the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity . The exact pathways involved depend on the specific biological target being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
- 5-Oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
Uniqueness
5-Oxo-1-(pyridin-3-yl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding properties and biological activity. The position of the pyridine nitrogen can affect the compound’s electronic properties and its ability to interact with biological targets .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-oxo-1-pyridin-3-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-3-8(10(14)15)12(9)7-2-1-5-11-6-7/h1-2,5-6,8H,3-4H2,(H,14,15) |
InChI Key |
RPVSYCVMUCBJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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